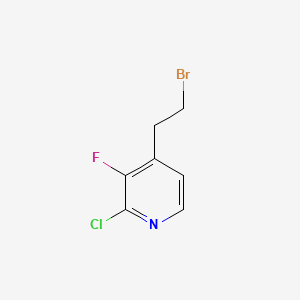

4-(2-Bromoethyl)-2-chloro-3-fluoropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrClFN |

|---|---|

Molecular Weight |

238.48 g/mol |

IUPAC Name |

4-(2-bromoethyl)-2-chloro-3-fluoropyridine |

InChI |

InChI=1S/C7H6BrClFN/c8-3-1-5-2-4-11-7(9)6(5)10/h2,4H,1,3H2 |

InChI Key |

JUEMZJQXDYCNKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1CCBr)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Bromoethyl 2 Chloro 3 Fluoropyridine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. wikipedia.org For 4-(2-Bromoethyl)-2-chloro-3-fluoropyridine, this process identifies key bond disconnections that suggest a logical forward synthesis.

The primary disconnections for the target molecule are:

The carbon-bromine (C-Br) bond of the ethyl group.

The carbon-carbon (C-C) bond connecting the ethyl side chain to the pyridine (B92270) ring.

The carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds on the pyridine ring.

This analysis suggests that the bromoethyl moiety is likely installed on a pre-formed, halogenated pyridine ring. A logical disconnection is between the ring and the ethyl side chain, leading back to a key precursor such as a 4-substituted-2-chloro-3-fluoropyridine. The 4-substituent could be a group amenable to elaboration into the bromoethyl side chain, for example, a methyl or acetyl group.

Another strategic disconnection involves breaking the C-Br bond of the side chain, suggesting a precursor like 2-chloro-3-fluoro-4-(2-hydroxyethyl)pyridine, which can be converted to the target molecule in a final step. The most fundamental precursors, however, are simpler pyridine derivatives that can be selectively halogenated. A plausible key intermediate derived from retrosynthesis is 5-chloro-3-fluoropyridin-2-amine , which can be converted into the corresponding 2-bromo-5-chloro-3-fluoropyridine (B79493), a versatile building block. chemicalbook.com

Key Precursors Identified Through Retrosynthesis:

| Precursor Name | Rationale for Use |

| Substituted Pyridine N-oxides | Activation of the pyridine ring for regioselective halogenation and other substitutions. nih.govdntb.gov.uaresearchgate.net |

| 5-chloro-3-fluoropyridin-2-amine | A versatile intermediate for introducing halogens at the 2-position via diazotization reactions (e.g., Sandmeyer reaction). chemicalbook.com |

| 2,3-Dichloropyridine (B146566) derivatives | Can undergo halogen exchange (Halex) reactions to selectively introduce fluorine. |

| 4-Methyl-2,3-dihalopyridine | The methyl group at the 4-position can be functionalized to introduce the bromoethyl side chain. |

Multistep Synthesis Approaches to this compound

Constructing this compound typically involves a linear or convergent sequence of reactions where the pyridine core is built or modified step-by-step. researchgate.net A common strategy begins with a pre-existing pyridine ring, followed by the sequential and regioselective introduction of the fluoro, chloro, and bromoethyl groups. The order of these steps is critical to the success of the synthesis, as existing substituents heavily influence the reactivity and selectivity of subsequent reactions.

Achieving the specific 2-chloro-3-fluoro substitution pattern on the pyridine ring is a significant synthetic hurdle. The electronic properties of the pyridine ring generally direct electrophilic substitution to the 3- and 5-positions, while nucleophilic substitution occurs at the 2-, 4-, and 6-positions.

A powerful strategy for controlling regioselectivity involves the use of pyridine N-oxides . nih.gov The N-oxide group activates the ring, making the 2- and 4-positions susceptible to both electrophilic and nucleophilic attack. This allows for more controlled halogenation. For instance, halogenation of a pyridine N-oxide can be directed to the 2-position, after which the N-oxide can be removed. dntb.gov.uaresearchgate.net

Another key strategy is the Sandmeyer reaction , which utilizes an aminopyridine precursor. researchgate.net An amino group can be converted into a diazonium salt, which is then displaced by a halide. For example, starting with a 2-aminopyridine (B139424) derivative allows for the specific introduction of a chlorine atom at the 2-position. chemicalbook.com

Comparison of Halogenation Strategies:

| Strategy | Description | Position Selectivity | Conditions |

| Electrophilic Halogenation | Direct reaction with a halogenating agent (e.g., Br₂, Cl₂). Generally requires harsh conditions for pyridines. | Primarily 3- and 5-positions. | High temperatures, strongly acidic media. researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (like a halide) by another halide. | 2-, 4-, and 6-positions. | Requires an activated ring and a good leaving group. |

| N-Oxide Activation | Halogenation of a pyridine N-oxide intermediate. | High selectivity for the 2-position. researchgate.net | Milder conditions compared to direct halogenation. nih.gov |

| Sandmeyer Reaction | Conversion of an amino group to a diazonium salt, followed by halide displacement. | Specific to the initial position of the amino group. | Diazotization (NaNO₂, acid), followed by Cu(I) halide. chemicalbook.com |

Once the 2-chloro-3-fluoropyridine (B99640) core is established, the bromoethyl group must be introduced at the 4-position. This is typically achieved by functionalizing a precursor group already at that position.

One common method involves a Knoevenagel condensation . This reaction can be used to synthesize substituted phenylcyanoacrylates from benzaldehydes, which can be precursors to side chains. researchgate.net A more direct approach for the target molecule would involve starting with a 4-methyl or 4-acetylpyridine (B144475) derivative. The methyl group can undergo radical bromination, but this can be unselective. A more controlled sequence involves converting a 4-acetyl group to a 2-hydroxyethyl group via reduction, followed by bromination using an agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Cross-coupling reactions, such as the Suzuki or Negishi coupling, could also be employed to form the C-C bond between the pyridine ring and the ethyl side chain, although this would require a 4-halopyridine precursor and a suitable organometallic reagent for the ethyl group.

The precise placement of chlorine at C2 and fluorine at C3 is crucial. The relative timing of their introduction is key. It is often more feasible to introduce the chlorine first and then the fluorine, or to start with a precursor that already contains one or both halogens in the correct relative positions.

One effective method for introducing fluorine is through a halogen exchange (Halex) reaction , such as the displacement of a chlorine atom with fluoride (B91410) (e.g., using KF or CsF). google.com For example, a 2,3-dichloropyridine derivative could potentially be converted to a 2-chloro-3-fluoropyridine under carefully controlled conditions where the 3-chloro is more reactive.

Alternatively, a synthesis might start from a fluorinated precursor like 2-amino-3-fluoropyridine. From this intermediate, the amino group at the 2-position can be converted to a chloro group via a Sandmeyer-type reaction, preserving the fluorine at the 3-position. A patent describes the synthesis of 2-bromo-5-chloro-3-fluoropyridine from 5-chloro-3-fluoropyridin-2-amine using HBr, Br₂, and sodium nitrite, demonstrating the feasibility of such transformations. chemicalbook.com

Convergent and Divergent Synthetic Routes to Substituted Pyridines

The synthesis of complex molecules like this compound can be approached using either convergent or divergent strategies. wikipedia.orgresearchgate.net

A convergent synthesis involves preparing key fragments of the molecule separately before combining them in the final stages. For the target molecule, this could involve:

Synthesizing the 2-chloro-3-fluoropyridine core.

Separately preparing a two-carbon bromoethylating agent.

A divergent synthesis begins with a common core intermediate that is then elaborated into a variety of different final products. acs.orgrsc.org For example, an intermediate like 4-acetyl-2-chloro-3-fluoropyridine could be synthesized. From this single precursor, one could synthesize the target bromoethyl compound, as well as other derivatives by modifying the acetyl group into different functionalities. This strategy is highly valuable for creating libraries of related compounds for research and development. wikipedia.org

Optimization of Reaction Conditions and Yields

To make the synthesis of this compound practical, each step must be optimized to maximize the yield and purity of the product. Optimization involves systematically varying reaction parameters to find the ideal set of conditions. researchgate.net

Key parameters for optimization include:

Catalyst: The choice of catalyst can dramatically affect reaction rate and selectivity. For halogen exchange reactions, phase-transfer catalysts can improve the efficiency of fluoride sources. google.com

Solvent: Solvent polarity can influence reaction rates and the solubility of reagents. Polar aprotic solvents like DMF or DMSO are often used for SNAr and Halex reactions.

Temperature: Reaction temperature is a critical factor. Higher temperatures can increase reaction rates but may also lead to side products or decomposition. For instance, Sandmeyer reactions often require initial cooling followed by warming. chemicalbook.com

Reagent Stoichiometry: The molar ratio of reactants must be carefully controlled to ensure complete conversion of the limiting reagent and to minimize waste.

Example of Optimization Parameters for a Hypothetical Halogenation Step:

| Parameter | Condition A | Condition B | Condition C | Outcome |

| Solvent | Toluene | Acetonitrile (B52724) | DMF | Higher yield in DMF. |

| Temperature | 80 °C | 100 °C | 120 °C | Optimal yield at 100 °C; decomposition at 120 °C. researchgate.net |

| Catalyst | None | Pd(OAc)₂ | Sc(OTf)₃ | Lewis acid Sc(OTf)₃ provides highest conversion. researchgate.net |

| Time | 2 hours | 6 hours | 12 hours | Reaction complete after 6 hours. |

Novel Synthetic Approaches and Catalyst Development for this compound and Analogues

The synthesis of multi-substituted pyridine derivatives, such as this compound, presents a significant challenge in synthetic organic chemistry due to the need for precise control over regioselectivity. The development of novel synthetic methodologies and efficient catalysts is crucial for accessing these complex heterocyclic structures, which are important intermediates in the pharmaceutical and agrochemical industries. Research in this area has focused on innovative C-H functionalization strategies, the use of specialized fluorinating agents, and the development of catalytic systems that promote efficient and selective transformations.

Recent advancements have explored late-stage functionalization, which allows for the introduction of substituents onto a pre-formed pyridine ring. This approach is particularly valuable for creating a diverse range of analogues for structure-activity relationship (SAR) studies. One such strategy involves a sequence of C-H bond fluorination followed by nucleophilic aromatic substitution (SNAr). While chloropyridines are more commercially available, fluoropyridines often exhibit faster reaction rates in SNAr reactions due to the high electronegativity of fluorine. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.gov

The development of new catalytic systems has also been a major focus. For example, Rh(III)-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. This method is advantageous as it allows for the construction of the substituted pyridine ring in a single step and can be conveniently set up in the air. nih.gov The choice of solvent and base is critical in these reactions to avoid undesirable side reactions, such as the displacement of the fluorine atom. nih.gov

Furthermore, improved variations of classic reactions, such as the Balz-Schiemann reaction, have been developed for the synthesis of fluoropyridine compounds. These modified procedures aim to overcome the limitations of traditional methods, such as harsh reaction conditions and the formation of multiple side products. By optimizing the reaction conditions and employing novel reagents, higher yields and greater selectivity can be achieved, making these processes more suitable for industrial applications. google.com

The following table summarizes some of the novel synthetic approaches and catalyst developments relevant to the synthesis of this compound and its analogues.

| Methodology | Key Reagents/Catalysts | Advantages | Potential Application for this compound Synthesis |

| Late-Stage C-H Fluorination and SNAr | AgF2 (for fluorination) | Allows for late-stage modification of complex molecules. nih.gov | Introduction of the fluorine at the 3-position of a pre-functionalized pyridine ring. |

| Rh(III)-Catalyzed C-H Functionalization | [Cp*RhCl2]2/metal acetate (B1210297) salts | One-step synthesis of multi-substituted pyridines with high regioselectivity. nih.gov | Construction of the 2-chloro-3-fluoropyridine core with subsequent functionalization at the 4-position. |

| Modified Balz-Schiemann Reaction | Improved fluorinating agents | Overcomes harsh reaction conditions and improves yields of fluoropyridines. google.com | Diazotization of an amino-substituted precursor followed by fluorination. |

| Halogen Dance Reactions | Catalytic potassium hexamethyldisilazide (KHMDS) | Allows for the translocation of a bromo group to a different position on the pyridine ring. researchgate.net | Isomerization of a bromo-substituted pyridine intermediate to achieve the desired substitution pattern. |

Detailed research findings indicate that the choice of catalyst and reaction conditions plays a pivotal role in the successful synthesis of these complex molecules. For instance, in Rh(III)-catalyzed reactions, the use of a sterically hindered alcohol solvent like t-BuOH can be effective in minimizing fluoride displacement, which is a common side reaction. nih.gov Similarly, the development of superbases, such as the Lochmann–Schlosser base (a combination of nBuLi and KOtBu), has enabled more efficient deprotonation and subsequent functionalization of pyridine rings. researchgate.net

The synthesis of analogues of this compound often involves a multi-step approach. For example, a related compound, 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine, is synthesized from ethyl 2-fluoroacetate through a sequence of reactions including acylation, cyclization, chlorination, and bromination. google.com This highlights the modular nature of these synthetic routes, where different functional groups can be introduced sequentially to build up the final complex molecule.

Reactivity and Transformation Pathways of 4 2 Bromoethyl 2 Chloro 3 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution is a fundamental reaction class for pyridines bearing halogen substituents, particularly when the ring is activated by the electron-withdrawing nature of the nitrogen atom. In the case of 4-(2-Bromoethyl)-2-chloro-3-fluoropyridine, the chloro and fluoro groups are potential leaving groups in SNAr reactions.

Reactivity at the Chloro Position

The chlorine atom at the C-2 position of the pyridine (B92270) ring is susceptible to nucleophilic attack. The reactivity of this position is enhanced by the adjacent electron-withdrawing nitrogen atom, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from closely related structures. For instance, in the analogous compound 5-bromo-2-chloro-3-fluoropyridine (B1227324), the 2-chloro position can be selectively targeted by nucleophiles under specific conditions. A reversal in chemoselectivity is observed under neat conditions in the absence of palladium catalysis, with substitution at the 2-chloro position being preferred.

Reactivity at the Fluoro Position

In nucleophilic aromatic substitution reactions, fluorine is generally a better leaving group than chlorine. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The rate-determining step in SNAr is typically the formation of the Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate. Studies on 2-fluoro- and 2-chloropyridines have shown that 2-fluoropyridine (B1216828) reacts significantly faster with sodium ethoxide than its chloro counterpart. For 5-bromo-2-chloro-3-fluoropyridine, selective substitution of the 3-fluoro group can be achieved under SNAr conditions.

Competitive Reactivity of Halogen Atoms on the Pyridine Ring

The presence of both chloro and fluoro substituents on the pyridine ring of this compound introduces a competitive aspect to SNAr reactions. The outcome of the reaction is dependent on the reaction conditions and the nature of the nucleophile.

Based on the general principles of SNAr on heteroaromatic rings, the fluoro group at the C-3 position is expected to be more labile than the chloro group at the C-2 position. This is due to the superior ability of fluorine to stabilize the developing negative charge in the transition state leading to the Meisenheimer intermediate.

Experimental evidence from the closely related 5-bromo-2-chloro-3-fluoropyridine supports this trend. Under thermal, non-catalyzed conditions with an amine nucleophile, substitution occurs preferentially at the C-2 chloro position. However, under different SNAr conditions, it is possible to achieve selective substitution of the 3-fluoro group.

Table 1: Competitive Reactivity in a Model Halogenated Pyridine

| Reactant | Nucleophile | Conditions | Major Product |

| 5-bromo-2-chloro-3-fluoropyridine | Secondary Amine | Neat, Thermal | Substitution at C-2 (Chloro) |

| 5-bromo-2-chloro-3-fluoropyridine | Amine | SNAr Conditions | Substitution at C-3 (Fluoro) |

Reactions Involving the Bromoethyl Side Chain

The bromoethyl group at the C-4 position of the pyridine ring provides another reactive site for a variety of chemical transformations, primarily through nucleophilic displacement of the bromine atom or elimination reactions.

Nucleophilic Displacement of Bromine in Bromoethyl Derivatives

The bromine atom of the bromoethyl side chain is a good leaving group in nucleophilic substitution reactions (SN2). A wide range of nucleophiles, such as amines, alcohols, and thiols, can displace the bromide to form new carbon-nucleophile bonds. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide generated.

For example, 2-(2-bromoethyl)pyridine (B1590421) hydrobromide can react with various nucleophiles to yield substituted pyridine derivatives. This reactivity is expected to be mirrored in this compound, allowing for the introduction of diverse functionalities at the terminus of the ethyl side chain.

Table 2: Examples of Nucleophilic Displacement on Bromoethylarenes

| Bromoethylarene | Nucleophile | Product |

| 2-(2-Bromoethyl)pyridine | Ammonia | 2-(2-Aminoethyl)pyridine |

| 1-(2-Bromoethyl)benzene | Sodium Methoxide | 1-(2-Methoxyethyl)benzene |

| 4-(2-Bromoethyl)anisole | Sodium Cyanide | 3-(4-Methoxyphenyl)propanenitrile |

Elimination Reactions to Form Alkenes from Bromoethyl Pyridines

The bromoethyl side chain can undergo elimination of hydrogen bromide (HBr) to form a vinyl group, a reaction typically promoted by strong, non-nucleophilic bases. This transformation converts the 4-(2-bromoethyl)pyridine (B1287082) moiety into a 4-vinylpyridine (B31050) derivative. The choice of base and reaction conditions is crucial to favor elimination over substitution. Strong, sterically hindered bases such as potassium tert-butoxide are often employed for this purpose.

The formation of 4-vinylpyridine from 4-(2-bromoethyl)pyridine is a known transformation and serves as a key step in the synthesis of various polymers and specialty chemicals. This reaction proceeds via an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the pyridine ring, followed by the concerted departure of the bromide ion.

Table 3: Base-Promoted Elimination of HBr from Bromoethylarenes

| Substrate | Base | Product |

| 1-Bromo-2-phenylethane | Potassium tert-butoxide | Styrene |

| 4-(2-Bromoethyl)pyridine | Strong Base | 4-Vinylpyridine |

Cyclization Reactions Mediated by the Bromoethyl Group

The bromoethyl group at the 4-position of the pyridine ring serves as a key functional handle for intramolecular cyclization reactions. The bromine atom, being a good leaving group, facilitates nucleophilic attack from a suitably positioned nucleophile, leading to the formation of fused or bridged ring systems. These reactions are often driven by the formation of thermodynamically stable five- or six-membered rings.

One common strategy involves the introduction of a nucleophilic center on a group attached to the pyridine ring, which can then displace the bromide to form a new ring. For instance, if a substituent at the 3- or 5-position contains a nucleophilic atom like oxygen, nitrogen, or sulfur, an intramolecular cyclization can be initiated. The reaction conditions for these cyclizations can vary widely, often depending on the nature of the nucleophile and the desired ring size. Brønsted or Lewis acids can be employed to activate the electrophilic carbon of the bromoethyl group. rsc.org

The formation of fused ring systems is a significant application of these cyclization reactions. nih.govrsc.org For example, treatment of a precursor derived from this compound with a base can lead to the formation of a dihydropyrido-fused system. The specific reaction pathway and the resulting product structure are highly dependent on the substituents and the reaction conditions employed.

| Reactant | Reagent/Conditions | Product Type |

|---|---|---|

| 2- and 4-alkylpyridines with aldehyde/ketone side chains | Brønsted acid catalysts (e.g., 10 mol% TfOH) | Pyridyl-substituted hydroxy lactams |

| N-Arylguanidines and N-Arylamidines | Base-promoted (e.g., t-BuOK) | Benzo[e] acs.orgnih.govrsc.orgtriazine-1-oxides |

| 2-nitrobenzyl alcohol and benzylamine | Base-promoted (CsOH·H₂O) | Cinnolines |

Organometallic Cross-Coupling Reactions of Halogenated Pyridines

The presence of chloro and fluoro substituents on the pyridine ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups onto the pyridine core. mdpi.com The differential reactivity of the C-Cl and C-F bonds can often be exploited to achieve selective functionalization.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. libretexts.org In the case of this compound, the chloro group at the 2-position is the primary site for this reaction, as the C-Cl bond is more readily activated by palladium(0) catalysts compared to the C-F bond. researchgate.netrsc.org

This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, like sodium carbonate or potassium phosphate. nih.govnih.gov The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. The Suzuki-Miyaura coupling allows for the introduction of various aryl, heteroaryl, and vinyl groups at the 2-position of the pyridine ring, providing access to a diverse range of substituted pyridines. youtube.com

| Pyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Product |

|---|---|---|---|---|

| 2-Chloropyridine (B119429) derivative | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Arylpyridine derivative |

| 2-Bromopyridine derivative | Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Vinylpyridine derivative |

| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acids and esters | Pd(dppf)Cl₂ | - | 2-Arylpyridines |

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (stannane) with an organic halide or pseudohalide. wikipedia.org Similar to the Suzuki-Miyaura coupling, the C-Cl bond at the 2-position of this compound is the preferred site for the Stille reaction. organic-chemistry.org This method offers an alternative route to introduce various organic fragments, including alkyl, alkenyl, aryl, and alkynyl groups. harvard.edu

A typical Stille coupling involves a palladium catalyst, often in the presence of a ligand such as triphenylphosphine, and may require additives like copper(I) iodide to facilitate the transmetalation step. harvard.edu While effective, the toxicity of organotin reagents is a significant drawback of this method. wikipedia.org

Other related palladium-catalyzed reactions applicable to halogenated pyridines include the Hiyama coupling (using organosilicon reagents) and the Negishi coupling (using organozinc reagents). These reactions provide further options for C-C bond formation, each with its own advantages and substrate scope.

The Heck reaction is a palladium-catalyzed reaction that forms a C-C bond between an unsaturated halide (or triflate) and an alkene. acs.org For this compound, the Heck reaction would primarily occur at the 2-position, coupling the pyridine ring with an alkene to introduce a vinyl or substituted vinyl group.

The Sonogashira reaction is another powerful palladium-catalyzed cross-coupling reaction that joins a terminal alkyne with an aryl or vinyl halide. researchgate.netacs.org This reaction, often co-catalyzed by a copper(I) salt, provides a direct route to synthesize 2-alkynylpyridine derivatives from this compound. nih.gov The resulting alkynylpyridines are valuable intermediates that can undergo further transformations. rsc.org Both Heck and Sonogashira reactions expand the synthetic utility of halogenated pyridines by enabling the introduction of unsaturated functionalities. acs.org

Lithiation and Carbanion Chemistry of Pyridine Derivatives

The presence of electron-withdrawing halogen atoms on the pyridine ring acidifies the ring protons, making them susceptible to deprotonation by strong bases, a process known as lithiation. mdpi.comcapes.gov.br This generates a highly reactive pyridyl anion (a carbanion), which can then be trapped with various electrophiles to introduce new functional groups. nih.govrsc.orgnih.gov The regioselectivity of lithiation is often directed by the substituents on the pyridine ring. researchgate.netresearchgate.net

For a molecule like this compound, lithiation could potentially occur at positions 5 or 6. The directing effect of the chloro and fluoro groups, as well as the steric hindrance, would influence the site of deprotonation. nih.gov Strong lithium bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically used for these transformations at low temperatures to avoid side reactions. mdpi.com The resulting organolithium species can react with a wide range of electrophiles, including aldehydes, ketones, esters, and alkyl halides, to afford a variety of functionalized pyridine derivatives. researchgate.netsiue.edu

Radical Reactions Involving Halogenated Pyridines

Halogenated pyridines can participate in radical reactions, offering alternative pathways for functionalization. acs.org The carbon-halogen bonds can be cleaved homolytically to generate pyridyl radicals, which can then undergo various transformations. libretexts.org One important class of radical reactions is radical cyclization. wikipedia.org

In the context of this compound, the bromoethyl side chain is a prime site for initiating radical reactions. For instance, treatment with a radical initiator like tributyltin hydride (Bu₃SnH) and AIBN can generate a radical at the ethyl side chain. This radical can then undergo intramolecular cyclization by attacking the pyridine ring or a substituent on the ring, leading to the formation of novel polycyclic structures. researchgate.net The regioselectivity of such cyclizations is governed by factors such as ring strain in the transition state and the stability of the resulting radical intermediate.

Functionalization of the Pyridine Ring System via N-Oxides

The conversion of pyridines to their corresponding N-oxides is a pivotal strategy in heterocyclic chemistry for modulating the reactivity of the pyridine ring. The N-oxide functional group significantly alters the electronic properties of the ring, thereby influencing its susceptibility to various transformations. This section explores the potential pathways for the functionalization of the this compound ring system following its conversion to the N-oxide derivative.

The introduction of the N-oxide moiety enhances the electron-donating ability of the pyridine ring through resonance, while also activating the positions ortho (2- and 6-) and para (4-) to the nitrogen atom for nucleophilic attack by withdrawing electron density inductively. Conversely, the N-oxide group can direct electrophiles to the C-3 and C-5 positions. This dual reactivity opens up a plethora of possibilities for introducing new functional groups onto the pyridine core.

The synthesis of pyridine N-oxides can be achieved through various oxidation methods. arkat-usa.org Common oxidizing agents include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a catalyst. arkat-usa.org For pyridines bearing electron-withdrawing groups like halogens, stronger oxidizing conditions may be necessary. arkat-usa.org The presence of an alkyl substituent, such as the 2-bromoethyl group at the 4-position, generally favors N-oxidation. arkat-usa.org

Once formed, the N-oxide of this compound can undergo several types of reactions to functionalize the pyridine ring. These transformations primarily include nucleophilic substitution, electrophilic substitution, and rearrangement reactions.

Nucleophilic substitution reactions on the pyridine N-oxide ring are facilitated by the electron-withdrawing nature of the N-oxide group, particularly at the 2- and 4-positions. For instance, the chlorine atom at the C-2 position can be displaced by various nucleophiles. The reactivity of halopyridines towards nucleophilic aromatic substitution is generally enhanced in their N-oxide forms. scripps.edu

The following table outlines representative nucleophilic substitution reactions on analogous 2-chloropyridine N-oxide systems.

| Reactant (Analogous System) | Nucleophile | Conditions | Product | Reference |

| 2-Chloropyridine N-oxide | Sodium methoxide | Methanol, reflux | 2-Methoxypyridine N-oxide | scripps.edu |

| 2-Chloropyridine N-oxide | Ammonia | Ethanol (B145695), sealed tube, 150 °C | 2-Aminopyridine (B139424) N-oxide | scripps.edu |

| 2,6-Dichloropyridine N-oxide | Hydrazine | Ethanol, reflux | 2-Chloro-6-hydrazinopyridine N-oxide | arkat-usa.org |

This table presents data for analogous systems to illustrate potential reactivity. Specific outcomes for this compound N-oxide may vary.

Electrophilic substitution on the pyridine N-oxide ring typically occurs at the C-3 and C-5 positions. However, the presence of a fluorine atom at C-3 and a chloro atom at C-2 in the target molecule would likely direct incoming electrophiles to the C-5 position. Nitration is a common electrophilic substitution reaction for pyridine N-oxides, often carried out using a mixture of nitric acid and sulfuric acid.

A representative example of electrophilic nitration on a substituted pyridine N-oxide is shown below.

| Reactant (Analogous System) | Reagents | Product | Reference |

| 3-Methylpyridine N-oxide | HNO₃, H₂SO₄ | 3-Methyl-4-nitropyridine N-oxide | arkat-usa.org |

This table presents data for an analogous system to illustrate potential reactivity. Specific outcomes for this compound N-oxide may vary.

Furthermore, pyridine N-oxides can undergo rearrangement reactions, often initiated by treatment with reagents like acetic anhydride (B1165640) or phosphorus oxychloride. These reactions can lead to the introduction of a functional group at the C-2 position. For example, treatment of a pyridine N-oxide with phosphorus oxychloride can yield a 2-chloropyridine. wikipedia.org Given that the target molecule is already chlorinated at the 2-position, such a reaction might not be the primary route for further functionalization unless subsequent reactions on the newly introduced group are desired.

The functionalization of the pyridine ring via the N-oxide intermediate provides a versatile platform for the synthesis of a wide array of derivatives of this compound, enabling the exploration of its chemical space for various applications.

Applications of 4 2 Bromoethyl 2 Chloro 3 Fluoropyridine in Complex Molecule Synthesis

Construction of Pyridine-Fused Heterocycles

The inherent reactivity of the bromoethyl group in 4-(2-Bromoethyl)-2-chloro-3-fluoropyridine makes it an excellent starting point for the synthesis of various pyridine-fused heterocyclic systems. The bromoethyl moiety can readily undergo intramolecular cyclization reactions, leading to the formation of new rings fused to the pyridine (B92270) core. This strategy is a cornerstone in the synthesis of novel heterocyclic frameworks that are of significant interest in medicinal chemistry and materials science.

The general approach involves the reaction of the bromoethyl group with a nucleophile, which can be either an external reagent or a functional group introduced onto the pyridine ring itself. For instance, reaction with an amine can lead to the formation of piperidine-fused pyridines, while reaction with a thiol can yield thiomorpholine-fused analogues. The chloro and fluoro substituents on the pyridine ring can further influence the reactivity and regioselectivity of these cyclization reactions, offering a handle for fine-tuning the electronic properties of the resulting fused systems.

Detailed research has demonstrated that the specific reaction conditions, such as the choice of base and solvent, play a critical role in directing the outcome of these cyclization reactions. The strategic placement of the chloro and fluoro atoms can also be exploited to facilitate subsequent functionalization of the newly formed heterocyclic ring, thereby expanding the molecular diversity accessible from this single precursor.

Role as a Precursor for Advanced Pharmaceutical Intermediates

The structural motif of a substituted pyridine is a common feature in a vast number of biologically active compounds and approved pharmaceuticals. This compound serves as a valuable precursor for the synthesis of advanced pharmaceutical intermediates, which are then elaborated into final drug molecules. The bromoethyl group provides a convenient attachment point for various pharmacophoric groups through nucleophilic substitution reactions.

For example, the bromoethyl side chain can be reacted with a wide range of nucleophiles, such as amines, phenols, and thiols, to introduce diverse functionalities. This allows for the systematic exploration of structure-activity relationships (SAR) during the drug discovery process. The chloro and fluoro substituents on the pyridine ring are also key features, as they can modulate the physicochemical properties of the resulting molecules, such as their lipophilicity, metabolic stability, and binding affinity to biological targets.

One notable application is in the synthesis of kinase inhibitors, a major class of anticancer drugs. The pyridine core can act as a scaffold that correctly orients the necessary substituents for effective binding to the ATP-binding site of a target kinase. The bromoethyl group allows for the introduction of side chains that can interact with specific residues within the kinase, leading to enhanced potency and selectivity.

| Intermediate Type | Synthetic Transformation | Potential Therapeutic Area |

| Aminated Pyridines | Nucleophilic substitution with various amines | Kinase Inhibitors, GPCR Modulators |

| Ether-linked Pyridines | Williamson ether synthesis with phenols | Antiviral Agents, Anti-inflammatory Drugs |

| Thioether-linked Pyridines | Reaction with thiols | Anticancer Agents, CNS Drugs |

Synthesis of Poly-Functionalized Pyridine Derivatives

The presence of three distinct reactive sites—the bromoethyl group, the chloro substituent, and the fluoro substituent—on this compound allows for its stepwise and selective functionalization to generate a wide array of poly-functionalized pyridine derivatives. The differential reactivity of these groups enables chemists to perform a sequence of reactions, each targeting a specific site, without the need for complex protecting group strategies.

The bromoethyl group is typically the most reactive towards nucleophilic substitution. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles or under palladium-catalyzed cross-coupling conditions. The fluorine atom at the 3-position is generally the least reactive towards SNAr but can be activated under specific conditions or participate in other transformations.

This hierarchical reactivity allows for a modular approach to the synthesis of complex pyridine derivatives. For example, a nucleophile can be first introduced at the bromoethyl chain, followed by a different nucleophile at the 2-position via an SNAr reaction. Subsequently, the fluoro group could potentially be modified, or the pyridine nitrogen could be quaternized or oxidized. This step-wise functionalization provides access to a vast chemical space of highly decorated pyridines that would be challenging to synthesize through other routes.

Utilisation in Natural Product Total Synthesis as a Building Block

The total synthesis of complex natural products often requires the use of strategically functionalized building blocks that can be efficiently incorporated into the target molecule. The unique substitution pattern of this compound makes it an attractive building block for the synthesis of certain classes of natural products, particularly alkaloids that contain a substituted pyridine core.

While direct incorporation of this specific fragment into a known natural product is not yet widely reported, its potential lies in its ability to serve as a linchpin, connecting different parts of a complex molecule. The bromoethyl group can be used to form a key carbon-carbon or carbon-heteroatom bond early in a synthetic sequence. The substituted pyridine ring can then be carried through the synthesis and further elaborated in the later stages.

Development of Novel Reagents and Ligands from this compound Analogues

The versatile reactivity of this compound and its analogues extends to the development of novel reagents and ligands for various applications in organic synthesis and catalysis. The pyridine nitrogen and the substituents on the ring can be modified to create molecules with specific electronic and steric properties, making them suitable for use as ligands in transition metal catalysis.

For instance, the bromoethyl group can be transformed into a phosphine, an N-heterocyclic carbene (NHC) precursor, or other coordinating groups. The resulting ligands can then be used to prepare metal complexes for a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric catalysis. The electronic nature of the pyridine ring, influenced by the chloro and fluoro substituents, can have a profound effect on the catalytic activity and selectivity of the corresponding metal complexes.

Furthermore, analogues of this compound can be designed to act as specialized reagents for specific chemical transformations. The combination of a reactive side chain and a tunable aromatic core provides a platform for the rational design of reagents with unique reactivity profiles. As the demand for new and efficient synthetic methods continues to grow, the development of novel reagents and ligands derived from readily accessible building blocks like this compound will remain an important area of chemical research.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring of 4 2 Bromoethyl 2 Chloro 3 Fluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For a substituted pyridine (B92270) like 4-(2-Bromoethyl)-2-chloro-3-fluoropyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

The electronic environment of each proton and carbon atom in this compound is unique, leading to distinct chemical shifts in ¹H and ¹³C NMR spectra. The positions of these signals are heavily influenced by the electronegativity and anisotropic effects of the substituents on the pyridine ring: the nitrogen heteroatom, the chloro group at C-2, the fluoro group at C-3, and the bromoethyl group at C-4.

¹H NMR Analysis: The pyridine ring contains two protons, H-5 and H-6. The nitrogen atom and the adjacent chloro-substituent strongly deshield the proton at the C-6 position, causing its signal to appear significantly downfield. pw.edu.plresearchgate.net The proton at C-5 is influenced by the adjacent fluoro and bromoethyl groups. The bromoethyl side chain will exhibit two signals, typically triplets, corresponding to the two methylene (B1212753) (-CH₂-) groups, with the methylene group adjacent to the bromine atom appearing further downfield due to bromine's inductive effect.

¹³C NMR Analysis: The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are influenced by the attached substituents. oregonstate.educhemrxiv.org The carbon atoms directly bonded to the electronegative nitrogen (C-2, C-6), chlorine (C-2), and fluorine (C-3) atoms are expected to be significantly deshielded and appear at lower fields. rsc.org Quaternary carbons (C-2, C-3, C-4) are often weaker in intensity. oregonstate.edu The carbons of the bromoethyl side chain will appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR chemical shifts are influenced by the solvent used for analysis. fluorine1.ru

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Predictions | ¹³C NMR Predictions | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| H-5 | 7.2 - 7.5 | C-2 | 150 - 155 |

| H-6 | 8.0 - 8.3 | C-3 | 155 - 160 (d, ¹JCF) |

| -CH₂-Py | 3.2 - 3.5 (t) | C-4 | 138 - 143 |

| -CH₂-Br | 3.6 - 3.9 (t) | C-5 | 122 - 126 |

| C-6 | 145 - 150 | ||

| -CH₂-Py | 30 - 35 | ||

| -CH₂-Br | 35 - 40 |

Note: Predicted values are estimates. Actual values may vary. (d) = doublet, (t) = triplet, ¹JCF = one-bond carbon-fluorine coupling.

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, making it an excellent probe of the local electronic environment. fluorine1.ruwikipedia.org

For this compound, the ¹⁹F NMR spectrum would display a single resonance for the fluorine atom at the C-3 position. The chemical shift of this signal provides information about the electronic effects of the neighboring chloro and bromoethyl substituents. Furthermore, this signal will exhibit spin-spin coupling with adjacent nuclei, particularly the proton at C-5 (a four-bond coupling, ⁴JHF) and the carbons C-2, C-3, and C-4 (¹JCF, ²JCF). These coupling constants are valuable for confirming structural assignments. lboro.ac.uk The chemical shift of fluorine in the β-position of the pyridine ring is typically well-shielded compared to fluorine in the α or γ positions. fluorine1.ru

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For the target molecule, a COSY spectrum would show a clear cross-peak between the two methylene protons of the bromoethyl side chain, confirming their adjacent relationship. It would also show a correlation between the ring protons H-5 and H-6. youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). epfl.ch An HSQC spectrum would definitively link the proton signals for H-5, H-6, and the two methylene groups to their corresponding carbon signals in the ¹³C spectrum. This is essential for unambiguous carbon assignment. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations). wisc.edu For this compound, HMBC is critical for assigning the quaternary carbons. For instance, the protons of the methylene group attached to the ring (-CH₂-Py) would show correlations to C-3, C-4, and C-5. The ring proton H-5 would show correlations to C-3, C-4, and C-6, helping to confirm the substitution pattern. emerypharma.com

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. alevelchemistry.co.uk

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). longdom.org For this compound (C₇H₆BrClFN), HRMS can provide an exact mass measurement that distinguishes its molecular formula from any other combination of atoms that might have the same nominal mass. alevelchemistry.co.ukresearchgate.net The presence of chlorine and bromine, with their characteristic isotopic patterns (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br), results in a distinctive isotopic cluster for the molecular ion [M]⁺, further confirming the presence and number of these halogen atoms. researchgate.net

Predicted HRMS Data for C₇H₆BrClFN

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₇BrClFN]⁺ | 237.94290 |

| [M+Na]⁺ | [C₇H₆BrClFNNa]⁺ | 259.92484 |

| [M]⁺ | [C₇H₆BrClFN]⁺ | 236.93507 |

Data predicted and available from PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. wvu.edu The analysis of the resulting fragment ions provides valuable information about the molecule's structure and the relative strengths of its chemical bonds. nih.govresearchgate.net

For this compound, key fragmentation pathways would likely include:

Loss of the bromoethyl side chain: Cleavage of the C-C bond between the ring and the side chain is a probable fragmentation pathway. This could involve the loss of a bromoethyl radical (•CH₂CH₂Br) or the loss of ethylene (B1197577) (C₂H₄) following bromine loss.

Loss of halogens: The loss of bromine (•Br) or chlorine (•Cl) radicals from the molecular ion or subsequent fragments is expected.

Ring cleavage: Fragmentation of the pyridine ring itself can occur, leading to smaller characteristic ions. nih.gov

The specific fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of the compound and distinguish it from its isomers. wvu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption, which provides a unique molecular "fingerprint."

For this compound, IR spectroscopy is instrumental in confirming the presence of its characteristic structural features. The pyridine ring, an aromatic heterocycle, exhibits distinct absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the ring give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations are also characteristic and occur in the 900-700 cm⁻¹ range. mdpi.com

The various substituents on the pyridine ring also produce identifiable IR absorptions. The vibrations associated with the carbon-halogen bonds are particularly important for confirming the structure of this compound and its derivatives. The C-F stretching vibration is typically strong and appears in the 1400-1000 cm⁻¹ region. The C-Cl stretching absorption is found in the 850-550 cm⁻¹ range, while the C-Br stretch occurs at lower frequencies, typically between 680-500 cm⁻¹. The presence of the bromoethyl group can be confirmed by observing C-H stretching vibrations of the methylene (-CH₂) groups around 2950-2850 cm⁻¹. researchgate.net

By analyzing the complete IR spectrum, researchers can verify the successful synthesis of the target molecule and identify the presence of any impurities or starting materials, which would show their own characteristic absorption bands.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (-CH₂-) | Stretching | 2960-2850 |

| Aromatic C=C and C=N | Ring Stretching | 1600-1400 |

| C-F | Stretching | 1400-1000 |

| C-Cl | Stretching | 850-550 |

| C-Br | Stretching | 680-500 |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. For derivatives of this compound that can be crystallized, this technique yields a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is recorded. By analyzing the positions and intensities of the diffracted spots, the crystalline unit cell dimensions and space group symmetry can be determined. nih.govwikipedia.org This information is then used to construct a three-dimensional electron density map, from which the atomic positions are resolved to build an accurate molecular model.

Table 2: Illustrative Crystallographic Data for a Hypothetical Pyridine Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 1002.3 |

| Z (molecules/unit cell) | 4 |

Chromatographic Methods for Purification and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. These methods are essential for isolating the desired product from a reaction mixture and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. It is particularly useful for compounds that are non-volatile or thermally unstable, making it suitable for many pyridine derivatives. researchgate.net In HPLC, the sample is forced by a liquid mobile phase at high pressure through a column packed with a solid stationary phase.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the differential partitioning of the sample components between the two phases. The purity of a sample can be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. HPLC is also a valuable tool for purification on a larger scale through preparative HPLC. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample. nih.gov It is an ideal technique for the analysis of volatile compounds like many substituted pyridines. vscht.cz In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved as the sample is transported through the column by an inert carrier gas.

The separated components emerge from the column and enter the mass spectrometer, which ionizes them and sorts the ions based on their mass-to-charge ratio. This provides a mass spectrum that acts as a molecular fingerprint, allowing for definitive identification. researchgate.net GC-MS is highly sensitive and can be used to detect and identify even trace-level impurities in a sample of this compound, making it an excellent tool for purity assessment and for analyzing complex reaction mixtures. scholaris.ca

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. It is widely used to monitor the progress of a chemical reaction, identify compounds present in a given mixture, and determine the purity of a substance. rochester.eduresearchgate.net A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica (B1680970) gel or alumina (B75360) (the stationary phase).

To monitor a reaction, small spots of the starting material, the reaction mixture, and a "cospot" (a spot containing both starting material and reaction mixture) are applied to the baseline of the plate. libretexts.org The plate is then developed in a sealed chamber with a suitable solvent system (the mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture separate based on their differential affinity for the stationary and mobile phases. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progression of the reaction. thieme.de The relative positions of the spots (retention factor, or Rƒ value) help in identifying the compounds. Visualization is often aided by UV light or chemical stains. rochester.edu

Table 3: Overview of Chromatographic Methods

| Technique | Principle | Typical Application for this compound |

|---|---|---|

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Quantitative purity analysis, preparative purification of non-volatile derivatives. |

| GC-MS | Separation of volatile compounds in a gas mobile phase followed by mass-based detection and identification. | Purity assessment, identification of volatile impurities and reaction byproducts. |

| TLC | Separation on a planar stationary phase by a liquid mobile phase moving via capillary action. | Rapid reaction monitoring, qualitative purity check, solvent system screening for column chromatography. |

Computational and Theoretical Investigations of 4 2 Bromoethyl 2 Chloro 3 Fluoropyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 4-(2-bromoethyl)-2-chloro-3-fluoropyridine. mostwiedzy.pltandfonline.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of the molecule. northwestern.edu

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govnih.gov For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the energies of these frontier orbitals. researchgate.netresearchgate.net

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map visualizes electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. In this molecule, the nitrogen atom of the pyridine (B92270) ring is expected to be a region of negative potential, making it a site for protonation or coordination, while the areas around the hydrogen atoms and the bromoethyl group would exhibit positive potential.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability; relates to ionization potential. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Correlates with chemical reactivity and stability. A larger gap suggests higher stability. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT is a powerful method for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, DFT can be used to identify the minimum energy pathways, locate transition state (TS) structures, and calculate the associated activation energies (Ea). acs.org This information is vital for predicting reaction feasibility, kinetics, and product outcomes.

A probable reaction pathway for this molecule is the nucleophilic substitution (SN2) at the primary carbon of the bromoethyl side chain, where the bromide ion acts as a leaving group. A DFT study would model this process by optimizing the geometries of the reactants (the pyridine derivative and a nucleophile), the transition state, and the products. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome. Its structure would likely feature an elongated C-Br bond and a partially formed bond with the incoming nucleophile.

The calculated activation energy provides a quantitative measure of the reaction barrier, allowing for comparison between different potential reaction pathways or the effects of different nucleophiles. For example, DFT could be used to determine whether a nucleophile would preferentially attack the bromoethyl group or one of the carbon atoms on the pyridine ring.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + OH⁻ | 0.0 |

| Transition State (TS) | [HO···CH₂(Br)CH₂-Py]⁻ | +18.5 |

| Products | 4-(2-Hydroxyethyl)-2-chloro-3-fluoropyridine + Br⁻ | -25.0 |

Molecular Docking and Dynamics Simulations

When used as a fragment or building block in medicinal chemistry or materials science, the interaction of this compound with macromolecular targets can be predicted using molecular docking and molecular dynamics (MD) simulations. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target, such as the active site of a protein. researchgate.netorientjchem.org The algorithm samples numerous poses and scores them based on a force field, which estimates the binding affinity. For this molecule, key interactions could include hydrogen bonding involving the pyridine nitrogen, halogen bonding from the chlorine, fluorine, or bromine atoms, and hydrophobic interactions involving the pyridine ring. tubitak.gov.tr

Following docking, Molecular Dynamics (MD) simulations can be used to assess the stability of the predicted binding pose over time. mdpi.com MD simulations model the atomic movements of the system, accounting for the flexibility of both the ligand and the protein. nih.govnih.govjscimedcentral.com By simulating the complex in a solvated environment for several nanoseconds, one can observe whether the ligand remains stably bound in its initial pose or if it shifts to other conformations, providing a more dynamic and realistic picture of the binding event.

| Parameter | Predicted Value/Description |

|---|---|

| Binding Affinity (Docking Score) | -7.2 kcal/mol |

| Key Interactions | Hydrogen bond between Pyridine-N and backbone NH of Valine-85. |

| Halogen bond between 3-Fluoro and backbone C=O of Leucine-12. | |

| Hydrophobic interaction with Phenylalanine-145. | |

| MD Simulation Stability (100 ns) | Stable binding pose maintained with average RMSD < 2.0 Å. |

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. DFT calculations can accurately predict NMR chemical shifts and IR vibrational frequencies. elixirpublishers.comresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for predicting NMR chemical shifts (δ). rsc.orgnih.govnih.gov The predicted spectrum for this compound would show distinct signals for each unique proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nucleus. acs.orgnrel.gov The chemical shifts are highly sensitive to the local electronic environment; for instance, the ¹⁹F chemical shift is strongly influenced by the adjacent chloro and pyridine ring system, while the ¹³C shifts of the ring are affected by all three halogen substituents. chemrxiv.orgrsc.orgnih.govresearchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can also be calculated. cdnsciencepub.com These theoretical spectra can be compared with experimental data to assign specific absorption bands to molecular motions, such as the stretching and bending of bonds. eie.grresearchgate.net For this molecule, characteristic frequencies would be expected for the C-H stretching of the aromatic ring and ethyl group, C=C and C=N stretching vibrations of the pyridine ring, and the distinctive C-F, C-Cl, and C-Br stretching vibrations at lower wavenumbers.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | H-5 | 8.15 |

| ¹H | H-6 | 7.40 |

| ¹H | -CH₂-Py | 3.30 |

| ¹H | -CH₂-Br | 3.75 |

| ¹³C | C-2 | 148.5 |

| ¹³C | C-3 | 155.0 (d, JCF ≈ 240 Hz) |

| ¹³C | C-4 | 138.0 |

| ¹⁹F | F-3 | -125.0 |

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | Aromatic C-H Stretch |

| 2980-2850 | Aliphatic C-H Stretch |

| 1600-1550 | Pyridine Ring (C=C, C=N) Stretch |

| 1250-1150 | C-F Stretch |

| 800-700 | C-Cl Stretch |

| 650-550 | C-Br Stretch |

Conformational Analysis of this compound and its Derivatives

The 2-bromoethyl side chain of the title compound introduces conformational flexibility due to rotation around the C-C single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers separating them.

The most significant rotation is around the Cα-Cβ bond of the ethyl chain. This gives rise to different staggered conformers, primarily the anti (or trans) and gauche conformers, defined by the dihedral angle between the pyridine ring and the bromine atom. In the anti conformer, these two bulky groups are positioned 180° apart, minimizing steric hindrance. In the gauche conformers, they are approximately 60° apart. researchgate.net

While steric repulsion often favors the anti conformer, other forces like hyperconjugation (the gauche effect) can sometimes stabilize the gauche form. nih.govlibretexts.org For 1,2-dihaloethanes, the anti conformer is generally more stable for larger halogens like bromine and chlorine. nih.govtaylorfrancis.com Computational methods can map the potential energy surface by systematically rotating the dihedral angle and calculating the energy at each step. This allows for the determination of the relative energies of each stable conformer and the rotational energy barriers between them.

| Conformer | Py-C-C-Br Dihedral Angle | Relative Energy (kcal/mol) | Comment |

|---|---|---|---|

| Anti | ~180° | 0.00 | Most stable due to minimal steric repulsion. |

| Gauche | ~±60° | +1.4 | Slightly less stable due to steric interaction between the ring and bromine. |

| Eclipsed (TS) | ~120° | +4.5 | Transition state for anti-gauche interconversion. |

| Eclipsed (TS) | ~0° | +5.8 | Highest energy transition state due to maximal steric clash. |

Future Perspectives and Emerging Research Directions for 4 2 Bromoethyl 2 Chloro 3 Fluoropyridine

Sustainable and Green Chemistry Approaches in its Synthesis

Traditional synthetic routes for pyridine (B92270) derivatives often rely on hazardous reagents and solvents, generating significant chemical waste. rasayanjournal.co.in The future synthesis of 4-(2-bromoethyl)-2-chloro-3-fluoropyridine will likely pivot towards green chemistry principles to enhance environmental compatibility and efficiency. rasayanjournal.co.innih.gov Key areas of development include the adoption of safer solvents, the use of catalytic systems over stoichiometric reagents, and the implementation of energy-efficient reaction conditions. researchgate.net

Several green strategies applicable to pyridine synthesis could be adapted for this specific compound:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating. nih.gov A one-pot, multi-component reaction under microwave irradiation could offer an efficient pathway to the core pyridine structure or its precursors. nih.govresearchgate.net

Use of Greener Solvents: Replacing hazardous solvents with environmentally benign alternatives like water, ethanol (B145695), or ionic liquids is a core tenet of green chemistry. rasayanjournal.co.inijpsonline.com Research could focus on developing synthetic steps that are effective in these solvents.

Catalytic Approaches: Employing heterogeneous or homogeneous catalysts can reduce waste and allow for catalyst recycling. researchgate.net For instance, developing catalytic C-H activation or cross-coupling reactions to build the substituted pyridine ring would be a significant advancement.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Parameter | Conventional Approach | Potential Green Chemistry Approach | Anticipated Benefits |

|---|---|---|---|

| Solvents | Chlorinated hydrocarbons, DMF, NMP | Water, Ethanol, Ionic Liquids rasayanjournal.co.in | Reduced toxicity and environmental impact |

| Reagents | Stoichiometric hazardous reagents | Catalytic systems (e.g., metal catalysts) researchgate.net | Higher atom economy, reduced waste |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication nih.gov | Shorter reaction times, lower energy consumption |

| Reaction Type | Multi-step synthesis with isolated intermediates | One-pot, multi-component reactions (MCRs) researchgate.net | Increased efficiency, reduced purification steps |

Flow Chemistry Applications for its Production or Derivatization

Flow chemistry, or continuous manufacturing, offers substantial advantages over traditional batch processing, including enhanced safety, better process control, and simplified scalability. mdpi.compharmtech.com The production and derivatization of this compound are well-suited for this technology. The modular nature of flow systems allows for multi-step sequences where intermediates are generated and consumed in a continuous stream without isolation. uc.pt

Potential applications in a flow regime include:

Production: A multi-step flow synthesis could be designed to construct the molecule from simple precursors, with each step optimized for temperature, pressure, and residence time in dedicated reactor modules. researchgate.net This approach is particularly beneficial for managing exothermic reactions or handling unstable intermediates safely. pharmtech.com

Derivatization: The compound's functional groups can be selectively modified in a continuous manner. For example, a solution of the starting material could be passed through a reactor for nucleophilic aromatic substitution at the 2-position, followed by another reactor for modifying the bromoethyl side chain. semanticscholar.orgresearchgate.net This allows for the rapid generation of a library of derivatives for screening purposes. nih.gov

Table 2: Hypothetical Flow Chemistry Parameters for Derivatization

| Reaction Step | Reactor Type | Catalyst/Reagent | Temperature | Residence Time | Potential Outcome |

|---|---|---|---|---|---|

| Nucleophilic Substitution (at C2-Cl) | Packed-bed reactor | Immobilized base or catalyst | 80-150 °C | 5-20 min | Substitution of the chloro group |

| Side-Chain Azidation (at C-Br) | Microreactor | Sodium azide (B81097) solution | 25-60 °C | 1-10 min | Conversion of bromoethyl to azidoethyl |

| Suzuki Coupling (at C2-Cl) | Heated coil reactor | Palladium catalyst, boronic acid | 100-160 °C | 10-30 min | C-C bond formation |

Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry provide unique, reagent-free methods for activating molecules and driving reactions under mild conditions. ijpsonline.com These techniques align with green chemistry principles by minimizing the use of chemical oxidants or reductants. rsc.org

Photochemical Reactions: The pyridine ring can participate in various photochemical processes. Future research could explore light-mediated reactions, such as radical functionalization of the pyridine core or the side chain. Photoredox catalysis, in particular, opens avenues for novel C-C and C-heteroatom bond formations that are difficult to achieve through thermal methods.

Electrochemical Synthesis: Electrosynthesis offers a powerful tool for both the construction and modification of pyridine rings. rsc.orgresearchgate.net An electrochemical approach could be developed for the final ring-forming step or for selective reduction of the pyridine ring to dihydropyridine (B1217469) or tetrahydropyridine (B1245486) derivatives, which are valuable synthetic intermediates. wikipedia.org Electrochemical methods can also be used to generate reactive species for derivatization, such as the electrochemical oxidation of thiocyanate (B1210189) to generate a cyanating agent. rsc.org

Expanding its Utility in Materials Science (as a monomer, etc.)

The structural features of this compound make it an intriguing candidate for applications in materials science. The presence of multiple, distinct reactive handles allows for its incorporation into polymeric structures or functional materials.

Monomer Synthesis: The bromoethyl group can be converted into a polymerizable functional group, such as a vinyl or acrylate (B77674) moiety. The resulting monomer could be used in radical polymerization to create polymers with pendant pyridine units. These pyridine units can impart specific properties to the material, such as metal-coordinating abilities, pH-responsiveness, or unique optical characteristics.

Functional Materials: The substituted pyridine core could be integrated into organic light-emitting diodes (OLEDs), sensors, or catalytic materials. The electron-deficient nature of the halogenated pyridine ring, combined with the potential for further functionalization, allows for the fine-tuning of electronic and photophysical properties. rsc.org

Unexplored Reactivity Patterns and Synthetic Transformations

While the reactivity of halopyridines is well-documented, the specific combination of substituents in this compound may lead to unexplored reactivity. Future research could focus on selectively activating and transforming its different functional groups.

Selective C-H Functionalization: Direct functionalization of the C-H bonds at the 5 and 6 positions of the pyridine ring would provide a highly efficient route to more complex derivatives without the need for pre-functionalized starting materials.

Domino and Cascade Reactions: The compound is an ideal substrate for designing cascade reactions where multiple bonds are formed in a single operation. For example, an initial nucleophilic substitution at the chloro- or bromo- position could trigger a subsequent intramolecular cyclization onto the side chain or the pyridine ring, leading to complex fused heterocyclic systems.

Transformations of the Fluoro Group: While often less reactive than chlorine or bromine in nucleophilic aromatic substitution, the fluorine atom could be activated under specific conditions (e.g., using transition metal catalysts) to undergo unique transformations, expanding the synthetic toolbox.

Advanced Catalysis and Reaction Design Utilizing this compound

This molecule can serve not only as a substrate but also as a building block for designing new catalysts and ligands. The pyridine nitrogen provides a strong coordination site for metal centers, a fundamental feature of many successful catalysts.

Ligand Synthesis: The bromoethyl side chain can be used to anchor the pyridine scaffold to other molecular fragments, creating novel bidentate or tridentate ligands for transition metal catalysis. The electronic properties of these ligands can be precisely tuned by modifying the chloro- and fluoro- substituents on the ring, potentially leading to catalysts with enhanced activity or selectivity.

Organocatalysis: Derivatives of this pyridine could function as organocatalysts. The basic nitrogen atom can act as a Brønsted or Lewis base, while further functionalization could introduce hydrogen-bonding motifs or other catalytic sites.

Reaction Design: The development of novel synthetic methods often relies on the availability of versatile building blocks. nih.gov By exploring the reactivity of this compound, chemists can design new multi-component reactions or cycloaddition strategies to rapidly assemble complex molecular architectures. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2-Bromoethyl)-2-chloro-3-fluoropyridine, and how do reaction conditions influence yield?

- Methodology : Synthesis often involves halogenation or alkylation of pyridine derivatives. For example, bromoethyl groups can be introduced via nucleophilic substitution or coupling reactions. A documented approach uses 2-chloro-3-fluoropyridine as a precursor, reacting it with bromoethylating agents under inert conditions (e.g., dry DCM, NaOH as base) to minimize side reactions .

- Key Considerations : Temperature control (0–6°C storage for intermediates) and stoichiometric ratios are critical to avoid over-alkylation or decomposition .

Q. How can spectroscopic techniques (e.g., FTIR, Raman) be optimized to characterize this compound?

- Methodology :

- FTIR : Focus on C-Br (~550–600 cm⁻¹), C-Cl (~700–750 cm⁻¹), and C-F (~1200–1250 cm⁻¹) stretching vibrations. Compare with DFT-calculated spectra (B3LYP/6-311++G**) for peak assignment .

- Raman : Use laser excitation at 785 nm to enhance sensitivity for halogenated moieties .